Sibenadet hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sibenadet hydrochloride: is a small molecule drug that acts as a dual agonist for the dopamine D2 receptor and the beta-2 adrenergic receptor . Initially developed by AstraZeneca Pharmaceuticals Co., Ltd., it has been investigated for its potential therapeutic applications in respiratory and immune system diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sibenadet hydrochloride involves multiple steps, starting with the reaction of 3-bromopropanol with thiourea in refluxing water to produce 3-sulfanylpropanol. This intermediate is then cyclized with 2-phenylacetaldehyde in the presence of p-toluenesulfonic acid in refluxing toluene, yielding 2-benzyl-1,3-oxathiane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves optimization of the laboratory-scale procedures to ensure scalability, cost-effectiveness, and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Sibenadet hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can alter the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolone derivatives .

Scientific Research Applications

Chemistry: Sibenadet hydrochloride has been studied for its polymorphic behavior, with three polymorphs identified at ambient temperature. These polymorphs exhibit different structural and dynamic properties, which are crucial for understanding the compound’s stability and reactivity .

Biology and Medicine: In the field of medicine, this compound has been investigated for its potential to treat respiratory diseases such as COPD and asthma. Its dual agonist activity on dopamine D2 and beta-2 adrenergic receptors makes it a promising candidate for bronchodilation and reduction of respiratory symptoms .

Industry: The compound’s application in metered dose inhalers (MDIs) for pulmonary drug delivery has been explored. Studies have shown that this compound can effectively inhibit sensory nerve activity, reducing reflex cough, mucus production, and tachypnea .

Mechanism of Action

Sibenadet hydrochloride exerts its effects by acting as an agonist on two key receptors:

Dopamine D2 Receptor: Activation of this receptor can modulate neurotransmitter release and has implications in respiratory and immune system regulation.

Beta-2 Adrenergic Receptor: Activation of this receptor leads to bronchodilation, making it effective in treating respiratory conditions.

The compound’s dual agonist activity allows it to target multiple pathways, providing a comprehensive therapeutic effect.

Comparison with Similar Compounds

Salbutamol: A beta-2 adrenergic receptor agonist used for bronchodilation.

Formoterol: Another beta-2 adrenergic receptor agonist with a longer duration of action.

Bromocriptine: A dopamine D2 receptor agonist used for various neurological conditions.

Uniqueness: Sibenadet hydrochloride’s uniqueness lies in its dual agonist activity, targeting both dopamine D2 and beta-2 adrenergic receptors. This dual action provides a broader therapeutic effect compared to compounds that target only one receptor type .

Biological Activity

Sibenadet hydrochloride, also known as Viozan (AR-C68397AA), is a compound characterized by its dual action as a D2 dopamine receptor and beta2-adrenoceptor agonist. This unique pharmacological profile enables it to function as a bronchodilator while also modulating sensory nerve activity, making it a candidate for treating chronic obstructive pulmonary disease (COPD) and asthma.

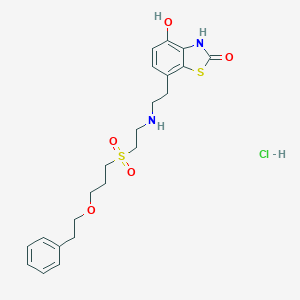

- Molecular Formula: C22H29ClN2O5S2

- Molecular Weight: 501.06 g/mol

- CAS Number: 154189-24-9

The compound's structural properties contribute to its biological activities, particularly its ability to interact with both dopamine and adrenergic receptors.

This compound exhibits its biological effects primarily through:

- Dopamine D2 Receptor Agonism:

- Beta2-Adrenoceptor Agonism:

Efficacy in COPD Treatment

Several clinical studies have evaluated the effectiveness of this compound in managing COPD symptoms:

- Study Design:

-

Primary Outcomes:

- Reduction in symptoms assessed using the Breathlessness, Cough and Sputum Scale (BCSS).

- Initial improvements in BCSS scores were observed in the sibenadet group compared to placebo, indicating effective symptom management at the onset of treatment.

| Study | Treatment Duration | Initial BCSS Score Change | Final BCSS Score Change |

|---|---|---|---|

| Study 1 | 12 weeks | -0.39 (P < 0.001) | Not significant |

| Study 2 | 26 weeks | -0.22 (P = 0.005) | Not significant |

- Health-related Quality of Life:

Safety Profile

This compound was generally well tolerated among study participants. However, concerns regarding the long-term efficacy were raised as the initial symptomatic benefits did not sustain throughout the treatment period. Adverse events included cardiovascular disturbances and instances of serious complications such as myocardial infarction .

Case Studies

- Long-term Use Study:

- Comparative Studies:

Properties

CAS No. |

154189-24-9 |

|---|---|

Molecular Formula |

C22H29ClN2O5S2 |

Molecular Weight |

501.1 g/mol |

IUPAC Name |

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride |

InChI |

InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H |

InChI Key |

YXOKBHUPEBNZOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |

Key on ui other cas no. |

154189-24-9 |

Synonyms |

AR C68397AA AR-C68397AA sibenadet sibenadet hydrochloride Viozan |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.